molecular formula C10H9F3O3 B1315199 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 76588-84-6

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B1315199
CAS RN: 76588-84-6
M. Wt: 234.17 g/mol
InChI Key: LMCPOAPJLUJYQL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the empirical formula C11H11F3O3 . It has a molecular weight of 248.20 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for this compound is O=CC1=CC(COCC(F)(F)F)=C(OC)C=C1 . This notation provides a way to represent the structure of the compound in a text format.


Physical And Chemical Properties Analysis

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a solid compound . Its molecular weight is 248.20 , and its empirical formula is C11H11F3O3 .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It’s also classified as a combustible, acute toxic Cat.3 compound . The compound is also classified under WGK 3, indicating that it poses a high hazard to water .

properties

IUPAC Name

4-methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCPOAPJLUJYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505599
Record name 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde

CAS RN

76588-84-6
Record name 4-Methoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methoxy-benzaldehyde (560, 2.9 g, 19.5 mmol), 2-iodo-1,1,1-trifluoroethane (561, 2.2 mL, 23 mmol), and potassium carbonate (3.7 g, 27 mmol) were dissolved in N,N-dimethylformamide (100 mL). The solution was stirred at 90° C. overnight under an atmosphere of nitrogen. The reaction was poured into water, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The compound was isolated by silica gel column chromatography eluting with 25% to 50% ethyl acetate in hexanes to give white powder (562, 1.6 g, 40%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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